

# IUPAC name for 4'-Bromo-4-(trifluoromethoxy)biphenyl

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## Compound of Interest

Compound Name: 4'-Bromo-4-(trifluoromethoxy)biphenyl

Cat. No.: B161550

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An In-depth Technical Guide to 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene

For Researchers, Scientists, and Drug Development Professionals

## Introduction

1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene, commonly known as **4'-Bromo-4-(trifluoromethoxy)biphenyl**, is a fluorinated biaryl compound of significant interest in medicinal chemistry and materials science. Its structure combines a biphenyl scaffold, a versatile platform for building complex molecules, with two key functional groups: a bromine atom and a trifluoromethoxy group. The bromine atom serves as a reactive handle for further chemical modifications, most notably through cross-coupling reactions.<sup>[1][2]</sup> The trifluoromethoxy (-OCF<sub>3</sub>) group is a valuable substituent in drug design, known for enhancing crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and lipophilicity, which can improve a drug candidate's overall efficacy and bioavailability.<sup>[3][4]</sup>

This technical guide provides a comprehensive overview of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene, detailing its chemical properties, a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and its applications in research and drug development.

## Chemical and Physical Properties

The fundamental properties of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

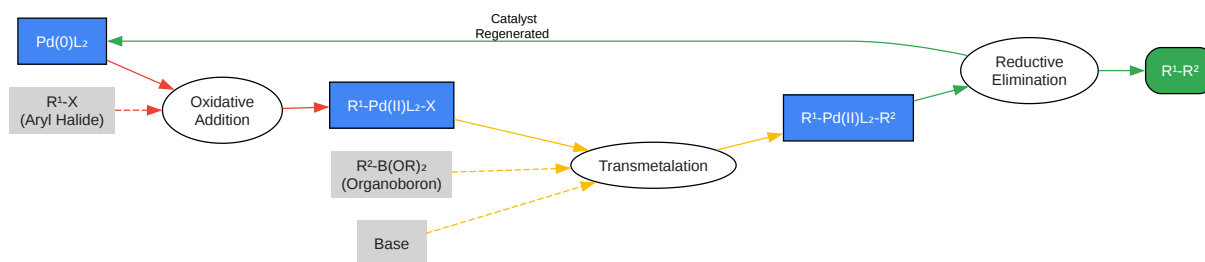
Property	Value	Reference
IUPAC Name	1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene	[5]
CAS Number	134150-03-1	[5][6]
Molecular Formula	C <sub>13</sub> H <sub>8</sub> BrF <sub>3</sub> O	[5]
Molecular Weight	317.105 g/mol	[5]
Purity	≥97% (Typical)	[5]
InChI Key	SOJDIXJKGSONDR-UHFFFAOYSA-N	[5]
Canonical SMILES	FC(F)(F)OC1=CC=C(C2=CC=C(C(=C2)C=C1)C(=C2)C=C1)C(=C2)C=C1	[5]

## Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for synthesizing substituted biphenyls, including the title compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.[9][10][11] For the synthesis of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene, this involves coupling 1-bromo-4-(trifluoromethoxy)benzene with 4-bromophenylboronic acid.

## Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[11][12]



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**Caption:** Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol

This protocol provides a general methodology for the synthesis of 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene.

Materials and Reagents:

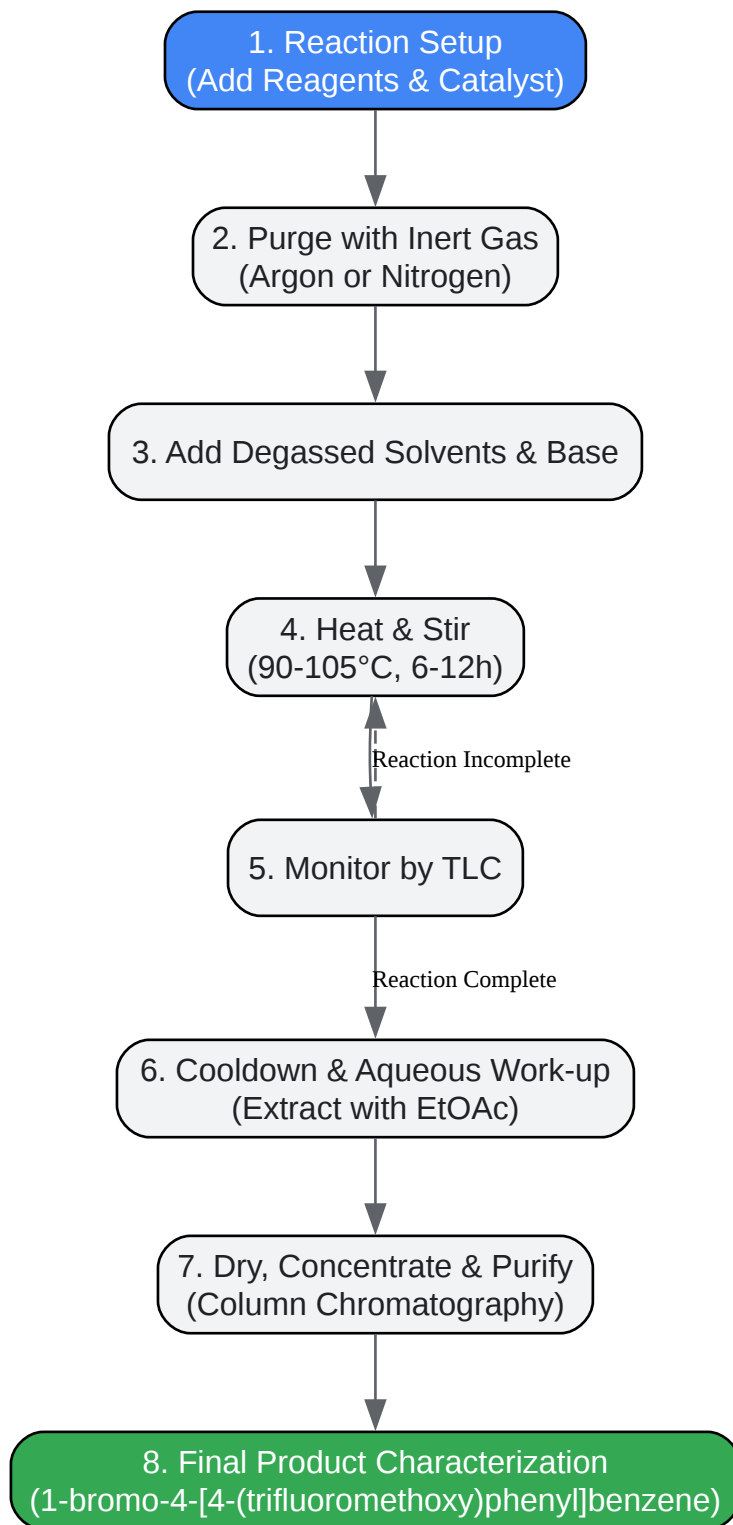
- 4-Bromophenylboronic acid (1.2 equiv)
- 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)[13]
- Palladium(II) acetate [ $\text{Pd(OAc)}_2$ ] or Tetrakis(triphenylphosphine)palladium(0) [ $\text{Pd(PPh}_3)_4$ ] (1-3 mol%)[8][14]
- Triphenylphosphine ( $\text{PPh}_3$ ) or other suitable phosphine ligand (2-6 mol%)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2-3 equiv)[8][10]
- 1,4-Dioxane and Water (e.g., 3:1 v/v ratio) or Toluene/Water[7][8]
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

- Ethyl acetate (EtOAc)
- Hexane
- Brine (saturated NaCl solution)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask or pressure tube, add 4-bromophenylboronic acid, 1-bromo-4-(trifluoromethoxy)benzene, the palladium catalyst, and the phosphine ligand.[\[7\]](#)[\[8\]](#)
- **Inert Atmosphere:** Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- **Solvent and Base Addition:** Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water) followed by the base (e.g.,  $K_2CO_3$ ).[\[8\]](#)[\[10\]](#)
- **Reaction:** Heat the reaction mixture to 90-105 °C with vigorous stirring for 6-12 hours.[\[8\]](#) The reaction should be shielded from light, especially if using light-sensitive catalysts.[\[15\]](#)
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.[\[7\]](#)
- **Work-up:** Once complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3x).[\[10\]](#)
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.[\[7\]](#)[\[15\]](#)
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[\[7\]](#)
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene.[\[10\]](#)

## Synthetic Workflow Diagram



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**Caption:** Experimental workflow for the synthesis of the title compound.

## Applications in Research and Drug Development

1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[\[2\]](#)[\[4\]](#)

- **Medicinal Chemistry Scaffold:** The biphenyl core is a privileged structure in drug discovery, appearing in numerous approved drugs. This compound provides a pre-formed biphenyl scaffold that can be further elaborated.
- **Handle for Cross-Coupling:** The bromine atom is a versatile functional group that allows for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings), enabling the attachment of other molecular fragments to build a target drug candidate.
- **Pharmacokinetic Modulation:** The trifluoromethoxy group is a bioisostere of other functional groups and is used by medicinal chemists to fine-tune the properties of a lead compound.[\[3\]](#) Its high electronegativity and lipophilicity can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of enzymatic degradation, and increase membrane permeability, which is critical for oral bioavailability and crossing the blood-brain barrier.[\[3\]](#)[\[4\]](#)

## Safety and Handling

Based on available safety data, 1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene should be handled with appropriate care in a laboratory setting.[\[5\]](#)

- **Hazard Statements:**
  - H302: Harmful if swallowed.[\[5\]](#)
  - H315: Causes skin irritation.[\[5\]](#)
  - H319: Causes serious eye irritation.[\[5\]](#)
  - H335: May cause respiratory irritation.[\[5\]](#)
- **Precautionary Measures:**

- Use only in a well-ventilated area or fume hood.[5]
- Wear protective gloves, safety glasses, and a lab coat.[5]
- Avoid breathing dust, fumes, or vapors.[5]
- Wash hands thoroughly after handling.[5]
- Store in a cool, dry, and tightly sealed container.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

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Address: 3281 E Guasti Rd

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